molecular formula C15H16BrF3N6O2 B10966723 4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10966723
M. Wt: 449.23 g/mol
InChI Key: JCPADVLUSLJNFT-UHFFFAOYSA-N
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Description

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core substituted with various functional groups, including a bromo, cyclopropyl, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazole core: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the bromo, cyclopropyl, and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like bromine, cyclopropyl halides, and trifluoromethylating agents.

    Acetylation and amidation: The acetyl group can be introduced using acetyl chloride, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-3-carboxamide: Similar core structure but lacks the cyclopropyl and trifluoromethyl groups.

    5-Cyclopropyl-1H-pyrazole-3-carboxamide: Lacks the bromo and trifluoromethyl groups.

    3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide: Lacks the bromo and cyclopropyl groups.

Uniqueness

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of bromo, cyclopropyl, and trifluoromethyl groups on the pyrazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16BrF3N6O2

Molecular Weight

449.23 g/mol

IUPAC Name

4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16BrF3N6O2/c1-2-24-5-8(11(22-24)14(20)27)21-9(26)6-25-12(7-3-4-7)10(16)13(23-25)15(17,18)19/h5,7H,2-4,6H2,1H3,(H2,20,27)(H,21,26)

InChI Key

JCPADVLUSLJNFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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